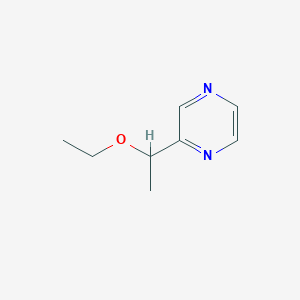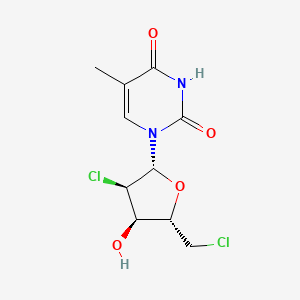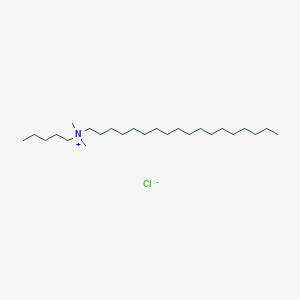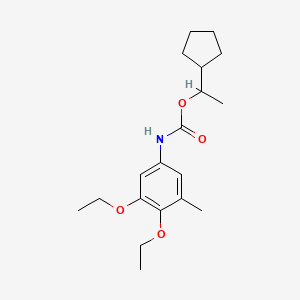
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives typically involves several key steps. One common method is the Baker-Venkataraman rearrangement, which involves the conversion of 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement in base to 1,3-diphenylpropane-1,3-diones, which upon cyclization under acidic conditions furnishes flavones . Another method is the Claisen-Schmidt condensation, where hydroxychalcone synthesized from 2-hydroxyacetophenone and benzaldehyde under Claisen-Schmidt conditions can undergo oxidative cyclization to form the flavone ring .
Industrial Production Methods
Industrial production of flavone derivatives often involves the use of transition metal catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of palladium (II)-catalyzed oxidative cyclization has been reported for the synthesis of flavones from 2’-hydroxydihydrochalcones .
Analyse Des Réactions Chimiques
Types of Reactions
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidants such as iodine (I2) or selenium dioxide (SeO2).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the flavone ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Iodine (I2), selenium dioxide (SeO2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavonols, while substitution reactions can introduce various functional groups onto the flavone ring.
Applications De Recherche Scientifique
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit oxidative stress and related downstream responses, including inflammatory diseases . The compound may also interact with nuclear receptors, kinases, and G protein-coupled receptors, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonols: Similar in structure but with a hydroxyl group at the 3-position.
Flavanones: Differ in the saturation of the C2-C3 bond.
Isoflavones: Have a different substitution pattern on the flavone backbone.
Uniqueness
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids .
Propriétés
Numéro CAS |
86073-51-0 |
|---|---|
Formule moléculaire |
C22H25NO3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
8-(diethylaminomethyl)-7-methoxy-3-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H25NO3/c1-5-23(6-2)14-18-19(25-4)13-12-17-20(24)15(3)21(26-22(17)18)16-10-8-7-9-11-16/h7-13H,5-6,14H2,1-4H3 |
Clé InChI |
CEACCJICDCYLEK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
methanol](/img/structure/B14403783.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)



![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)



